Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate
Description
Properties
CAS No. |
85650-51-7 |
|---|---|
Molecular Formula |
C18H28O5 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 2-(3-hexoxy-2-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C18H28O5/c1-3-5-6-9-12-21-13-15(19)14-23-17-11-8-7-10-16(17)18(20)22-4-2/h7-8,10-11,15,19H,3-6,9,12-14H2,1-2H3 |
InChI Key |
DRTODOJMOBSZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(COC1=CC=CC=C1C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 2-hydroxybenzoic acid with 3-(hexyloxy)-2-hydroxypropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Cosmetics
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is increasingly utilized in cosmetic formulations due to its emollient and skin-conditioning properties. It enhances the texture and feel of cosmetic products while providing moisture retention.
Key Benefits:
- Acts as a moisturizer, improving skin hydration.
- Enhances product spreadability and texture.
- Potentially reduces irritation when used in topical formulations.
Pharmaceuticals
In the pharmaceutical sector, this compound is being investigated for its potential therapeutic effects. Its unique structure may contribute to enhanced bioactivity compared to simpler analogs.
Potential Uses:
- Development of new drug formulations targeting skin conditions due to its emollient properties.
- Investigated as a component in drug delivery systems owing to its solubility characteristics.
Agriculture
This compound shows promise as an agricultural additive. Its properties may enhance the efficacy of pesticides or fertilizers by improving their adhesion and penetration into plant tissues.
Applications:
- Used as a surfactant in pesticide formulations.
- Potential for enhancing the effectiveness of foliar applications.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(3-hydroxypropoxy)benzoate | Similar benzoate structure but lacks hexyloxy group | Simpler structure may lead to different solubility properties |
| Hexyloxyphenol | Contains hexyloxy group but lacks ester functionality | Potentially different biological activity due to absence of ester |
| Ethyl 4-hydroxybenzoate | Contains hydroxyl group on a different position | Known for strong antimicrobial properties |
| Propylene glycol phenyl ether | Similar ether functionality but different core structure | Often used as a solvent in pharmaceuticals |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing the active benzoate and alcohol components. These components can then interact with cellular targets, such as proteins and lipids, to exert their effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
*Estimated based on structural analogs.
Physical Properties
- Solubility: The hexyloxy chain in the target compound likely reduces water solubility compared to Ethyl 2-methoxybenzoate (soluble in ethanol) .
- Thermal Stability: Compounds with aromatic ethers (e.g., benzyloxy in ) exhibit moderate thermal stability. The hydroxy group in the target compound may lower its melting point relative to fully nonpolar analogs .
Spectral and Analytical Data
- IR Spectroscopy: The hydroxy group (~3200–3600 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) in the target compound would differ from methoxy (~2800 cm⁻¹) or dimethylamino groups (~3300 cm⁻¹ for N-H) in analogs .
- NMR : The hexyloxy chain would produce distinct alkyl signals (δ 0.8–1.5 ppm in ¹H NMR), while the hydroxypropoxy group may show splitting patterns indicative of neighboring hydroxyl protons .
Biological Activity
Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is an organic compound with unique structural features that contribute to its biological activity. This article explores its potential biological properties, including antimicrobial and antioxidant activities, as well as its applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 342.43 g/mol. Its structure includes:
- Benzoate moiety : Provides a framework for biological interactions.
- Hexyloxy group : Enhances lipophilicity, potentially improving membrane permeability.
- Hydroxypropoxy group : May contribute to hydrogen bonding interactions with biological targets.
The mechanism of action for this compound involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing active components that can interact with cellular targets, such as proteins and lipids, thereby exerting their biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound's ability to disrupt microbial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Study on Antimicrobial Efficacy
A study conducted by researchers at a prominent university assessed the antimicrobial activity of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Candida albicans | 16 µg/mL | 18 |
These findings suggest that the compound is particularly effective against Candida albicans, making it a candidate for further development as an antifungal agent.
Antioxidant Activity Assessment
Another study evaluated the antioxidant potential of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results showed:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These values indicate a potent antioxidant activity, comparable to established antioxidants like ascorbic acid.
Applications in Medicine and Industry
Due to its biological activities, this compound has potential applications in:
- Pharmaceuticals : As an antimicrobial or antioxidant agent in drug formulations.
- Cosmetics : Utilized for its emollient properties and ability to enhance skin barrier function.
- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.
Q & A
Q. Under what conditions does this compound undergo hydrolysis?
- Answer : The ester bond hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics. Use HPLC with a C18 column to monitor hydrolysis products (e.g., benzoic acid derivatives). Stabilize formulations with antioxidants (e.g., BHT) in non-polar solvents .
Q. How does the hexyloxy chain influence oxidative stability?
- Answer : The ether linkage is susceptible to radical-initiated oxidation. Use ESR spectroscopy to detect free radicals under UV exposure. Add chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Comparative studies with shorter alkoxy chains (e.g., methoxy) highlight chain-length-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
